

# 5,8-Dibromo-2-methylquinoxaline: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5,8-dibromo-2-methylquinoxaline

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This technical guide provides a comprehensive overview of **5,8-dibromo-2-methylquinoxaline**, a halogenated derivative of the quinoxaline heterocyclic system. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development, offering a centralized resource on its molecular structure, chemical identity, and potential applications based on the known activities of the broader quinoxaline class.

## Molecular Structure and IUPAC Nomenclature

The chemical entity of interest is systematically named **5,8-dibromo-2-methylquinoxaline** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] Its molecular structure consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring. In this specific derivative, bromine atoms are substituted at positions 5 and 8 of the bicyclic framework, and a methyl group is attached at position 2.

Molecular Formula: C<sub>9</sub>H<sub>6</sub>Br<sub>2</sub>N<sub>2</sub>[1]

The structure is unambiguously defined by its SMILES notation: CC1=NC2=C(C=CC(=C2N=C1)Br)Br.[1]

## **Physicochemical Properties**



A summary of key computed physicochemical properties for **5,8-dibromo-2-methylquinoxaline** is presented in Table 1. These values are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	301.96 g/mol	PubChem[1]
Monoisotopic Mass	299.88977 Da	PubChem[1]
Topological Polar Surface Area	25.8 Ų	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]

# **Proposed Synthesis Protocol**

While a specific, peer-reviewed synthesis protocol for **5,8-dibromo-2-methylquinoxaline** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established quinoxaline chemistry. A common method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a **1,2-dicarbonyl** compound.

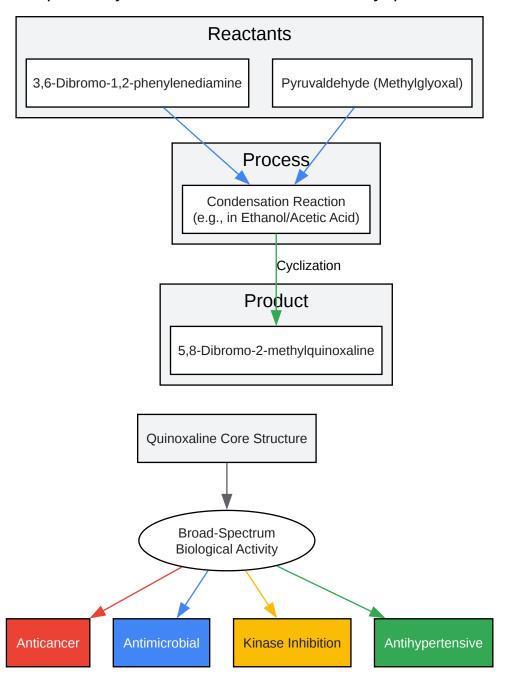
A potential precursor, 3,6-dibromo-1,2-phenylenediamine, could be reacted with pyruvaldehyde (methylglyoxal) in a suitable solvent like ethanol or acetic acid. This acid-catalyzed condensation-cyclization reaction would likely yield the target compound, **5,8-dibromo-2-methylquinoxaline**.

A related experimental protocol for the synthesis of a similar compound, 5-bromo-8-methylquinoxaline, involves the bromination of 5-methylquinoxaline using N-bromosuccinimide (NBS) in acetonitrile.[2] This suggests an alternative pathway where 2-methylquinoxaline could potentially undergo a di-bromination reaction under specific conditions to yield the desired product, although selectivity could be a challenge.

The proposed primary synthesis workflow is visualized in the diagram below.



### Proposed Synthesis of 5,8-dibromo-2-methylquinoxaline



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## References

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- 2. 5-Bromo-8-methylquinoxaline synthesis chemicalbook [chemicalbook.com]
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